molecular formula C22H21NO4 B11307248 Propyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Propyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11307248
M. Wt: 363.4 g/mol
InChI Key: HDIGIMVKBFVTMQ-UHFFFAOYSA-N
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Description

PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a benzoxepine ring, which is a seven-membered ring containing oxygen, and is linked to a benzoate group through an amide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the reaction of 7-methyl-1-benzoxepine-4-carboxylic acid with propyl 4-aminobenzoate. The reaction is carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPYL 4-(7-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific structural features, including the presence of a benzoxepine ring and a propyl ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

propyl 4-[(7-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C22H21NO4/c1-3-11-27-22(25)16-5-7-19(8-6-16)23-21(24)17-10-12-26-20-9-4-15(2)13-18(20)14-17/h4-10,12-14H,3,11H2,1-2H3,(H,23,24)

InChI Key

HDIGIMVKBFVTMQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)C)OC=C2

Origin of Product

United States

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